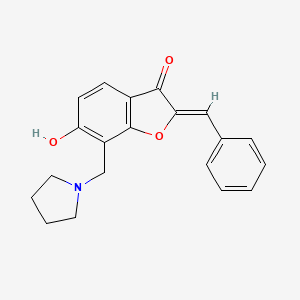

(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

(Z)-2-Benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene group at position 2, a hydroxyl group at position 6, and a pyrrolidin-1-ylmethyl substituent at position 5. The structural features of this compound, including the electron-withdrawing benzylidene moiety and the basic pyrrolidine group, are hypothesized to enhance binding affinity and selectivity toward kinase targets .

Properties

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-17-9-8-15-19(23)18(12-14-6-2-1-3-7-14)24-20(15)16(17)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2/b18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLXJWQXVCITOL-PDGQHHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the benzylidene, hydroxy, and pyrrolidin-1-ylmethyl groups through various organic transformations. Key steps may include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzylidene Group: This step often involves a condensation reaction with benzaldehyde derivatives.

Hydroxylation: The hydroxy group can be introduced via selective oxidation reactions.

Attachment of the Pyrrolidin-1-ylmethyl Group: This is typically done through nucleophilic substitution reactions using pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.

Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of benzofuran-3-one derivatives.

Reduction: Formation of 2-benzyl-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Pathway Interference: Disrupting specific biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzofuran-3(2H)-one Family

Benzofuran-3(2H)-one derivatives are widely studied for their kinase inhibitory activity. Key structural variations include substitutions at positions 2 (benzylidene group), 6, and 6. Below is a comparative analysis:

Key Observations:

- Position 7 Substitution : The pyrrolidin-1-ylmethyl group in the target compound may improve membrane permeability compared to methoxy-substituted analogues (e.g., compounds 40/41) due to its basic nitrogen .

- Benzylidene Modifications : The electron-deficient benzylidene group enhances interactions with the ATP-binding pocket of DRAK2, as seen in 2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one .

- Piperazine vs.

Comparison with Non-Benzofuran Inhibitors

Other kinase inhibitors, such as thieno[2,3-b]pyridine derivatives, exhibit distinct selectivity profiles:

Key Observations:

- Scaffold Hopping: Thieno[2,3-b]pyridine derivatives achieve nanomolar affinity but lack selectivity for DRAK2, unlike benzofuran-3(2H)-ones, which show promise for specificity .

- ATP-Competitive Binding: Both benzofuran and thienopyridine derivatives bind competitively to the ATP pocket, but benzofurans may avoid off-target effects due to structural rigidity .

Research Findings and Implications

- DRAK2 Inhibition : Benzofuran-3(2H)-one derivatives with methoxy or alkylamine substitutions at position 7 show enhanced activity, suggesting the target compound’s pyrrolidine group may optimize binding .

- Selectivity: Structural rigidity of the benzofuran core may reduce off-target effects compared to flexible thienopyridine derivatives .

- Pharmacokinetics : The pyrrolidin-1-ylmethyl group may enhance blood-brain barrier penetration, though this requires experimental validation.

Biological Activity

(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a compound that belongs to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The structure can be described as follows:

- Benzofuran Ring : A fused benzene and furan ring structure.

- Substituents : The presence of a benzylidene group and a pyrrolidinylmethyl moiety enhances its pharmacological profile.

1. Cytotoxicity

Recent studies have demonstrated that benzofuran derivatives exhibit substantial cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown selective action towards K562 cells (a human leukemia cell line) while displaying minimal toxicity to normal cells such as HaCat cells .

| Compound | Cell Line | IC50 (µM) | Toxicity |

|---|---|---|---|

| (Z)-2-benzylidene... | K562 | 10.5 | Low |

| Similar Derivative | HaCat | >100 | None |

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. A related benzofuran derivative was reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways .

3. Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds can inhibit the growth of various pathogens, including bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Interaction with Cellular Targets : The structural features allow for binding with specific receptors or enzymes, influencing cell signaling pathways.

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in preclinical models:

- Anti-cancer Study : A study evaluated the cytotoxic effects of various benzofuran derivatives on different cancer cell lines, revealing that modifications in the substituents significantly impacted their potency .

- Inflammation Model : In an experimental model of inflammation, a related compound reduced edema and inflammatory markers effectively, supporting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.